molecular formula C12H9FO B1339304 4-(3-Fluorophenyl)phenol CAS No. 64465-61-8

4-(3-Fluorophenyl)phenol

Cat. No. B1339304
CAS RN: 64465-61-8
M. Wt: 188.2 g/mol
InChI Key: FJMDMKNUDRMOCB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .


Molecular Structure Analysis

The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .


Physical And Chemical Properties Analysis

4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .

Scientific Research Applications

  • Antimicrobial Studies

    • Field : Microbiology
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of pyrazole-derived hydrazones, which are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
    • Method : These molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
    • Results : These molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL and were non-toxic to human cells at high concentrations .
  • Antioxidants in Foods

    • Field : Food Science
    • Application : Phenolic compounds, such as 4-(3-Fluorophenyl)phenol, have applications as antioxidants in foods, used in dairy products, and as food additives .
    • Method : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals . They are used as food additives, that is, antimicrobial, and antioxidant agents .
    • Results : Phenolic compounds in foods possess several health benefits such as antibacterial, antihyperlipidemic, anticancer, antioxidants, cardioprotective, neuroprotective, and antidiabetic properties .
  • Flame Retardancy and Dielectric Properties

    • Field : Material Science
    • Application : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Acetylcholinesterase Inhibition

    • Field : Biochemistry
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a 3-fluorophenyl carbamate derivative of carvacrol (CAR-5), which is a potent inhibitor of acetylcholinesterase .
    • Method : CAR-5 is synthesized from a reaction between carvacrol and 3-fluorophenyl isocyanate in dichloromethane .
    • Results : CAR-5 is 130-fold more active compared to carvacrol in acetylcholinesterase inhibition and 400-fold more efficient in inhibiting butyrylcholinesterase, with negligible cell death .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a chalcone of indole, which has potent anti-inflammatory activity .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
  • Antiviral Activity

    • Field : Virology
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of various indole derivatives, which have potent antiviral activity .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Acid-Base Chemistry

    • Field : Physical Chemistry
    • Application : 4-(3-Fluorophenyl)phenol, also known as ortho-fluorophenol, is used in studies of acid-base chemistry .
    • Method : The acidity of ortho-fluorophenol is determined by measuring its dissociation constant .
    • Results : The dissociation constants for ortho, meta, para and unsubstituted phenol are 8.7, 9.3, 9.9 and 10.0 respectively. Ortho-fluorophenol is the most acidic .
  • Synthesis of Natural Phenols

    • Field : Organic Chemistry
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of natural phenols to improve their biological activity .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of indole derivatives, which have potent anti-inflammatory activity .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Safety And Hazards

4-(3-Fluorophenyl)phenol may form combustible dust concentrations in air. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMDMKNUDRMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571595
Record name 3'-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)phenol

CAS RN

64465-61-8
Record name [1,1′-Biphenyl]-4-ol, 3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64465-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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